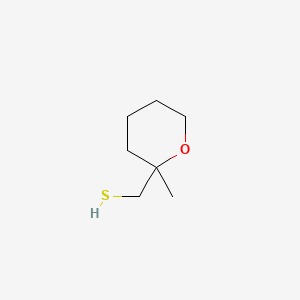![molecular formula C7H15NO B13618643 [cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
[cis-3-(Aminomethyl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[cis-3-(Aminomethyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C7H15NO It is a cyclopentane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [cis-3-(Aminomethyl)cyclopentyl]methanol typically involves the following steps:
Cyclopentane Derivatization:
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde and reducing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [cis-3-(Aminomethyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [cis-3-(Aminomethyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Diagnostic Tools: It can be used in the development of diagnostic reagents and imaging agents.
Industry:
Material Science: The compound is used in the production of polymers and advanced materials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [cis-2-(Aminomethyl)cyclopentyl]methanol
- [cis-2-Amino-2-methyl-cyclopentyl]methanol
- [cis-2-Amino-cyclopentyl]methanol
Comparison:
- Structural Differences: The position and nature of the functional groups differ among these compounds, leading to variations in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the amino and hydroxyl groups.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique properties.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c8-4-6-1-2-7(3-6)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
DGYWRQKRNRUUGU-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CN)CO |
Kanonische SMILES |
C1CC(CC1CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



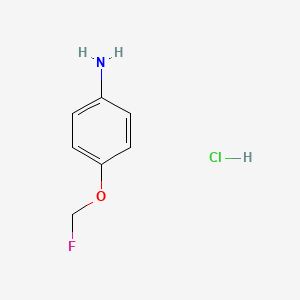
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
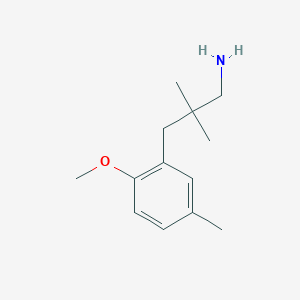
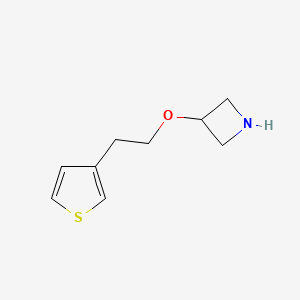

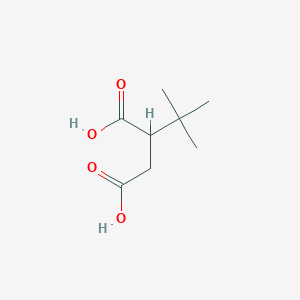
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)

